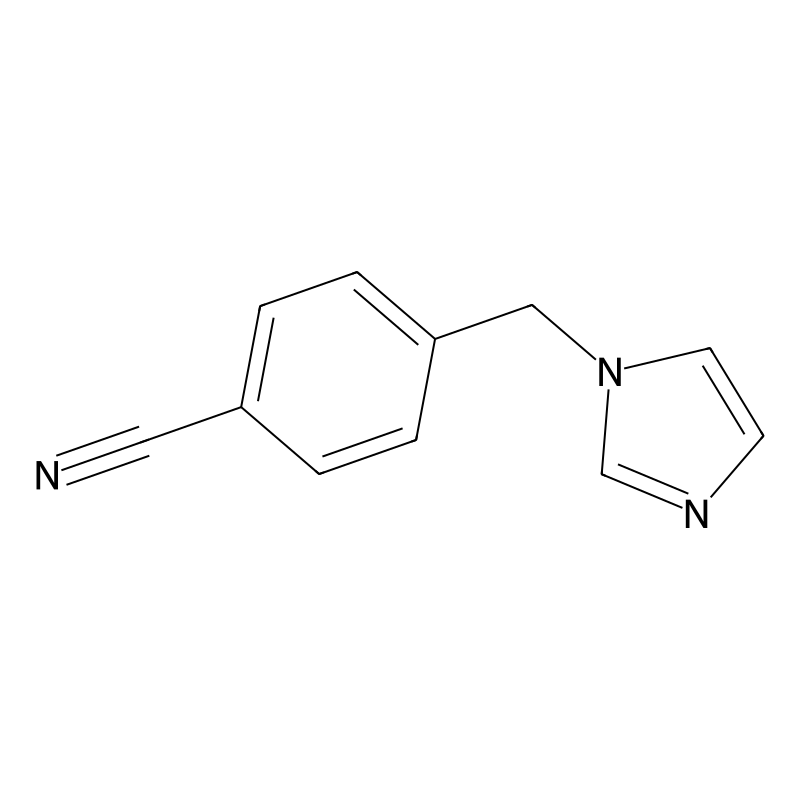4-(1H-imidazol-1-ylmethyl)benzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(1H-imidazol-1-ylmethyl)benzonitrile is an organic compound with the molecular formula and a molecular weight of approximately 183.21 g/mol. It features a benzonitrile moiety substituted with a 1H-imidazol-1-ylmethyl group. This compound is characterized by its aromatic structure and the presence of both a nitrile and an imidazole functional group, which contribute to its chemical reactivity and biological properties .
Medicinal Chemistry
-(1H-imidazol-1-ylmethyl)benzonitrile has been investigated for its potential in medicinal chemistry due to the presence of the imidazole and nitrile functional groups, which are known to be involved in various biological processes. Studies have explored its activity against different enzymes and receptors, including:
- Kinase inhibitors: Research suggests that 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives might act as inhibitors of kinases, which are enzymes involved in cell signaling pathways. These pathways play a crucial role in various diseases, including cancer and neurodegenerative disorders. Source: European Journal of Medicinal Chemistry:
- Antimicrobial activity: Some studies have reported the potential of 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives as antimicrobial agents. However, further research is needed to confirm their efficacy and elucidate their mechanism of action. Source: Arzneimittelforschung:
Material Science
Research has explored the potential applications of 4-(1H-imidazol-1-ylmethyl)benzonitrile in material science due to its interesting properties. These include:
- Organic electronics: Studies suggest that 4-(1H-imidazol-1-ylmethyl)benzonitrile derivatives might be useful as building blocks for organic electronic devices due to their ability to transport charge carriers. Source: Dyes and Pigments
- Coordination chemistry: The imidazole group in 4-(1H-imidazol-1-ylmethyl)benzonitrile can act as a ligand, forming complexes with various metal ions. This property makes it potentially useful in the development of new materials with specific functionalities. Source: Inorganica Chimica Acta
- Oxidation: The compound may be oxidized to form corresponding imidazole derivatives.
- Nucleophilic Substitution: The nitrile group can participate in nucleophilic attack, leading to the formation of amines or other functional groups.
- Coupling Reactions: It can engage in coupling reactions with other electrophiles, expanding its applicability in synthetic chemistry .
This compound exhibits notable biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as a potential inhibitor of CYP1A2, which is involved in drug metabolism. Its biological profile suggests potential applications in pharmacology, particularly in the design of drugs targeting metabolic pathways .
The synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile can be accomplished through several methods:
- Direct Reaction: A common method involves the reaction of benzonitrile with imidazole derivatives in the presence of a suitable catalyst or base.
- Halomethylation: Another approach includes starting from halomethylated benzonitriles followed by substitution with imidazole .
- Use of Solvents: Dimethylformamide is often employed as a solvent to facilitate these reactions, enhancing yields and purity .
4-(1H-imidazol-1-ylmethyl)benzonitrile has various applications:
- Pharmaceutical Development: Due to its inhibitory effects on cytochrome P450 enzymes, it is explored for drug development aimed at modifying metabolic pathways.
- Chemical Research: Its unique structure makes it valuable in synthetic organic chemistry for creating more complex molecules.
- Material Science: The compound has potential uses in developing luminescent materials when reacted with other salts .
Interaction studies indicate that 4-(1H-imidazol-1-ylmethyl)benzonitrile interacts with various biological targets. Its role as a cytochrome P450 inhibitor suggests that it may affect drug metabolism, which is crucial for understanding its pharmacokinetics and potential side effects when used therapeutically .
Several compounds share structural similarities with 4-(1H-imidazol-1-ylmethyl)benzonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(1H-imidazol-1-ylmethyl)benzamide | Benzamide derivative | Contains an amide functional group |
| 4-(benzylthio)-1H-imidazole | Thioether derivative | Contains sulfur, affecting solubility and reactivity |
| 2-(4-cyanophenyl)-imidazole | Imidazole derivative | Focused on different aromatic substitution |
These compounds differ primarily in their functional groups and the resulting chemical properties, making 4-(1H-imidazol-1-ylmethyl)benzonitrile unique due to its specific combination of imidazole and nitrile functionalities.








